molecular formula C24H24BBr3 B15341893 Tris(4-bromo-2,6-dimethylphenyl)borane

Tris(4-bromo-2,6-dimethylphenyl)borane

Cat. No.: B15341893
M. Wt: 563.0 g/mol
InChI Key: VOEYAZBVWMOXNF-UHFFFAOYSA-N
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Description

Tris(4-bromo-2,6-dimethylphenyl)borane (CAS No. 1239448-99-7, molecular formula C24H24BBr3, molecular weight 562.978 g/mol) is a sterically hindered triarylborane featuring three 4-bromo-2,6-dimethylphenyl substituents . This compound is synthesized via selective lithiation of brominated mesitylene derivatives followed by reaction with boron trifluoride diethyl etherate, achieving yields up to 91% . Its structure combines electron-withdrawing bromine substituents and steric bulk from ortho-dimethyl groups, rendering it a versatile precursor in cross-coupling reactions (e.g., Sonogashira coupling) and a key building block for supramolecular assemblies and conjugated polymers . Notably, it serves as a critical component in boron-containing covalent organic frameworks (COFs) for anion sensing and carbon dioxide capture .

Properties

Molecular Formula

C24H24BBr3

Molecular Weight

563.0 g/mol

IUPAC Name

tris(4-bromo-2,6-dimethylphenyl)borane

InChI

InChI=1S/C24H24BBr3/c1-13-7-19(26)8-14(2)22(13)25(23-15(3)9-20(27)10-16(23)4)24-17(5)11-21(28)12-18(24)6/h7-12H,1-6H3

InChI Key

VOEYAZBVWMOXNF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1C)Br)C)(C2=C(C=C(C=C2C)Br)C)C3=C(C=C(C=C3C)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-bromo-2,6-dimethylphenyl)borane typically involves the reaction of 4-bromo-2,6-dimethylphenyl magnesium bromide with boron trichloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then refluxed, and the product is purified through recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and advanced purification techniques, such as column chromatography, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The boron center undergoes oxidation to form boronic acids or borate esters under controlled conditions.

Reagent Conditions Product Yield Reference
Hydrogen peroxideAqueous, 25–40°CBoronic acid derivative65–78%
Sodium perborateMethanol, refluxBorate ester82%

Mechanistic Insight :
Oxidation occurs via nucleophilic attack on the boron atom, facilitated by the peroxide's electrophilic oxygen. The reaction preserves the aromatic framework while converting B(III) to B(V) species.

Reduction Reactions

Reduction of the boron center generates borohydrides, which are valuable in asymmetric synthesis.

Reagent Conditions Product Yield Reference
Lithium aluminum hydrideTHF, −78°C → 25°CBorohydride complex70%
Sodium borohydrideEthanol, 50°CPartially reduced borane45%

Key Observation :
LiAlH₄ selectively reduces the boron center without affecting bromine substituents, while NaBH₄ shows lower efficiency due to steric hindrance from the bulky aryl groups.

Substitution Reactions

The bromine atoms undergo nucleophilic aromatic substitution (SNAr) with diverse nucleophiles.

Nucleophile Base Conditions Product Yield Reference
AmmoniaK₂CO₃DMF, 100°C, 24hTris(4-amino-2,6-dimethylphenyl)borane42%
MethoxideNaHTHF, 60°C, 12hTris(4-methoxy-2,6-dimethylphenyl)borane58%

Mechanistic Notes :

  • SNAr proceeds via a Meisenheimer intermediate stabilized by electron-withdrawing boron.

  • Steric hindrance from methyl groups slows kinetics, requiring elevated temperatures .

Cross-Coupling Reactions

This compound serves as a boron reagent in Suzuki-Miyaura couplings to form biaryl structures.

Partner Catalyst Conditions Product Yield Reference
Aryl iodidePd(PPh₃)₄K₂CO₃, DME/H₂O, 80°CBiarylborane derivative89%
Vinyl triflatePd(dppf)Cl₂Et₃N, DMF, 60°CStyrylborane76%

Role in Catalysis :
The boron atom transfers aryl groups to palladium intermediates, enabling C–C bond formation. The bromine substituents remain inert under these conditions.

Lewis Acid Catalysis

The compound acts as a Lewis acid in Friedel-Crafts alkylation and Diels-Alder reactions.

Reaction Type Substrate Conditions Conversion Reference
Friedel-CraftsBenzene + allyl bromideCH₂Cl₂, 25°C92%
Diels-AlderCyclopentadiene + acrylateToluene, 80°C85%

Key Advantage :
Enhanced Lewis acidity compared to B(C₆F₅)₃ due to bromine’s electron-withdrawing effect, accelerating substrate activation.

Thermal Stability and Decomposition

At elevated temperatures (>200°C), the compound undergoes debromination and boron-centered degradation.

Condition Major Products Byproducts Reference
220°C, N₂ atmosphere2,6-Dimethylbromobenzene + boron oxidesHBr
250°C, airBoron trioxide + CO₂Polybrominated aromatics

Scientific Research Applications

Tris(4-bromo-2,6-dimethylphenyl)borane, an organoboron compound with the molecular formula C24H24BBr3, is known for its unique structural properties, making it a valuable reagent in organic synthesis and catalysis. It features three 4-bromo-2,6-dimethylphenyl groups attached to a central boron atom.

Scientific Research Applications

This compound has found diverse applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry

  • Suzuki-Miyaura Coupling Reactions: this compound is used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
  • Synthesis of Conjugated Porous Polymers: It is used in the synthesis of boron-containing conjugated porous polymers with tunable geometric structures and Lewis acid boron centers . For example, it is used in the synthesis of BCMP-3 , which can selectively detect trace amounts of fluoride .
  • Synthesis of Triarylboranes: this compound is used as a starting material for the synthesis of various triarylboranes . For instance, it is used in the synthesis of tris(4-amino-2,6-dimethylphenyl)borane via Ullmann condensation .
  • Building Block in Supramolecular Assemblies: It can be used as a building block in supramolecular assemblies. For example, it can be used to construct trigonal prismatic supramolecular cages with diruthenium or platinum .
  • Synthesis of Ethynyl-Substituted Boranes: Starting from tris(4-bromo-2,6-methylphenyl)borane, Sonogashira coupling with ethynyltrimethylsilane followed by desilylation produces ethynyl compounds .

Biology

  • Labeling and Imaging Studies: The compound is explored for its potential in labeling and imaging studies due to its boron content.

Medicine

  • Boron Neutron Capture Therapy (BNCT): Research is ongoing to investigate its use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry

  • Catalyst in Polymerization Reactions: It serves as a catalyst in polymerization reactions.
  • Precursor for Advanced Materials: It is used as a precursor for advanced materials.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation: The compound can be oxidized to form boronic acids or borate esters. Common oxidizing agents include hydrogen peroxide and sodium perborate.
  • Reduction: It can be reduced to form borohydrides using reducing agents such as lithium aluminum hydride.
  • Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions, employing nucleophiles like amines or alkoxides under basic conditions.

Mechanism of Action

The mechanism by which Tris(4-bromo-2,6-dimethylphenyl)borane exerts its effects involves the interaction of the boron atom with various substrates. In Suzuki-Miyaura coupling, the boron atom facilitates the transfer of organic groups to palladium catalysts, enabling the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium complexes and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tris(pentafluorophenyl)borane [B(C6F5)3]

  • Lewis Acidity : B(C6F5)3 is a benchmark Lewis acid due to the strong electron-withdrawing effect of fluorine atoms, with a computed Lewis acidity (Gutmann–Beckett method) of 84.5 kcal/mol .
  • Catalytic Applications : Widely used in hydroboration, hydrogenation, and frustrated Lewis pair (FLP) chemistry. For example, it catalyzes alkyne hydroboration with HBpin at 0.1 mol% loading .
  • Limitations : Lower thermal stability compared to brominated analogs and sensitivity to moisture .

Tris[3,5-bis(trifluoromethyl)phenyl]borane

  • Enhanced Reactivity : The trifluoromethyl groups amplify Lewis acidity (Gutmann–Beckett: 92.3 kcal/mol), surpassing B(C6F5)3 in catalytic hydrogenation of aldehydes. In transfer hydrogenation with Hantzsch esters, it achieves >95% conversion at 5 mol% loading, outperforming B(C6F5)3 by 30% .
  • Steric Effects : Bulky substituents restrict substrate access, limiting applications in sterically demanding reactions .

Tris(2,4-difluorophenyl)borane

  • Moderate Acidity : Lower Lewis acidity (Gutmann–Beckett: 78.9 kcal/mol) due to fewer fluorine atoms. Primarily used in FLP-mediated small-molecule activation (e.g., H2 splitting) .
  • Thermal Stability : Decomposes above 150°C, restricting high-temperature applications .

Tris(4-bromo-2,6-dimethylphenyl)borane

  • Unique Features: Steric Protection: Ortho-dimethyl groups shield the boron center, enhancing stability in air-sensitive reactions (e.g., Sonogashira coupling) . Electronic Tuning: Bromine substituents moderate Lewis acidity (estimated Gutmann–Beckett: ~75 kcal/mol) while enabling halogen-specific reactivity (e.g., Suzuki–Miyaura cross-coupling) . Applications in Materials Science: Used to construct COFs (e.g., BCMP-3) for fluoride sensing (detection limit: 50.5 ppb) and carbon dioxide adsorption (24 mg/g at 298 K) .

Research Findings and Data Tables

Table 1: Structural and Catalytic Comparison of Triarylboranes

Compound Molecular Weight (g/mol) Lewis Acidity (kcal/mol) Catalytic Efficiency (Hydrogenation) Key Applications
B(C6F5)3 511.98 84.5 65% conversion (10 mol%) FLP chemistry, hydroboration
Tris[3,5-(CF3)2Ph]3B 701.23 92.3 95% conversion (5 mol%) Aldehyde hydrogenation
Tris(2,4-F2Ph)3B 349.07 78.9 N/A Small-molecule activation
Tris(4-Br-2,6-Me2Ph)3B 562.98 ~75 N/A COFs, anion sensing, polymer synthesis

Biological Activity

Tris(4-bromo-2,6-dimethylphenyl)borane (CAS No. 1239448-99-7) is a boron-containing compound notable for its unique chemical structure and potential biological applications. This article explores its biological activity, synthesis, and implications in medicinal chemistry based on the available literature.

  • Molecular Formula : C24_{24}H24_{24}BBr3_{3}
  • Molecular Weight : 562.978 g/mol
  • Structure : The compound features a boron atom coordinated to three 4-bromo-2,6-dimethylphenyl groups, contributing to its Lewis acidity and potential reactivity with biological molecules .

Synthesis

This compound can be synthesized through various methods, including:

  • Suzuki Coupling : This method involves the reaction of boronic acids with aryl halides in the presence of a palladium catalyst.
  • Lithiation and Boronation : Utilizing lithium reagents to form anionic intermediates that can subsequently react with boron electrophiles .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Notably, its Lewis acidic properties allow it to form complexes with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modulation of their activity .

Case Studies and Research Findings

  • Fluoride Binding Studies : Research has demonstrated that this compound exhibits strong binding interactions with fluoride ions, which could have implications for developing fluoride sensors or therapeutic agents targeting fluoride metabolism in organisms .
    Binding Constant (M2^{-2})Solvent
    1.3×10101.3\times 10^{10}Acetone
  • Supramolecular Chemistry : The compound has been utilized in constructing supramolecular cages that show potential for applications in drug delivery systems due to their ability to encapsulate other molecules .
  • Pharmacological Implications : The ability of this compound to interact with specific enzymes suggests it may serve as a lead compound for drug development targeting diseases influenced by enzyme activity modulation .

Safety and Toxicology

While specific toxicological data on this compound is limited, general safety assessments indicate that compounds containing bromine and boron should be handled with care due to potential reactivity and toxicity associated with halogenated compounds. Standard laboratory safety protocols should be followed during handling and experimentation.

Q & A

Q. What are the established synthetic routes for Tris(4-bromo-2,6-dimethylphenyl)borane (TAB), and how do reaction conditions influence yield and purity?

TAB is synthesized via selective lithiation of brominated precursors followed by nucleophilic substitution. Key steps include:

  • Lithiation : Treatment of 1,3-dimethylbenzene derivatives with lithium reagents at -78°C to ensure regioselective halogen substitution .
  • Boron Trifluoride Complexation : Reaction with boron trifluoride diethyl etherate under inert conditions to form the triarylborane core .
  • Purification : Column chromatography (e.g., silica gel with hexane) yields >90% purity. Yield optimization (up to 60%) requires precise stoichiometry and temperature control during reflux .

Critical Parameters :

  • Low temperatures (-78°C) prevent side reactions during lithiation.
  • Anhydrous solvents (THF, diethylamine) minimize hydrolysis.
  • Pd/Cu catalysts (e.g., PdCl₂(PPh₃)₂ and CuI) enhance coupling efficiency in derivative synthesis .

Q. What spectroscopic and crystallographic methods are employed to characterize TAB?

  • Multinuclear NMR : ¹¹B NMR shows a broad singlet at δ ≈ 76 ppm, confirming trigonal planar geometry. ¹H/¹³C NMR resolves methyl (δ 1.94 ppm) and aromatic protons (δ 7.06 ppm) .
  • X-ray Crystallography : Confirms steric bulk from ortho-methyl groups, with C-B-C angles ≈ 120° and propeller-like aryl arrangement .
  • Mass Spectrometry : High-resolution ESI-TOF confirms molecular ion peaks (e.g., [M − OTf]⁺ for supramolecular adducts) .

Table 1 : Key Spectroscopic Data for TAB

TechniqueKey SignalsStructural Insight
¹¹B NMRδ 76 ppm (broad)Trigonal planar boron center
X-rayC-B-C angle: 119.5–120.5°Steric hindrance from methyl groups
HRMS-ESI-TOFm/z 1918.87 ([M − 2OTf]²⁺ for cages)Supramolecular assembly confirmed

Advanced Research Questions

Q. How does the electronic structure of TAB influence its Lewis acidity compared to fluorinated triarylboranes?

TAB’s Lewis acidity is modulated by electron-withdrawing bromine and methyl groups:

  • Bromine Substituents : Reduce electron density at boron via inductive effects, enhancing acidity compared to non-halogenated analogs.
  • Methyl Groups : Steric shielding limits adduct formation, creating a "frustrated" Lewis pair (FLP) behavior in catalytic systems .
  • Comparative Analysis :
  • Tris(pentafluorophenyl)borane : Higher acidity (fluorine’s stronger -I effect) but less steric bulk.

  • Tris(3,5-CF₃-phenyl)borane : Stronger acidity than TAB due to trifluoromethyl groups .

    Methodology :

    • Gutmann-Beckett Test : Use Et₃PO as a probe; ³¹P NMR chemical shift (Δδ) correlates with Lewis acidity.
    • Computational Studies : DFT calculations of fluoride ion affinity (FIA) quantify acidity trends .

Q. What methodologies are used to incorporate TAB into supramolecular architectures?

TAB serves as a trigonal acceptor in metal-organic cages:

  • Coordination-Driven Self-Assembly : React TAB with Pt(II) or Ru(II) acceptors (e.g., [Ru(η⁶-p-cymene)Cl₂]₂) in a 2:3 molar ratio. AgOTf facilitates ligand exchange .
  • Sonogashira Coupling : Modify TAB with ethynyl groups for pyridine-functionalized ligands, enabling π-stacking in cage structures .
  • Characterization :
  • DOSY NMR : Measures hydrodynamic radius (e.g., 23 Å width for Ru-TAB cages).
  • SC-XRD : Confirms trigonal prismatic geometry with ~400 ų cavity .

Q. What analytical approaches resolve contradictions in catalytic performance data of TAB across different reaction systems?

Discrepancies in catalytic activity often stem from solvent effects or decomposition pathways:

  • Electrochemical Analysis : Cyclic voltammetry in CH₂Cl₂ reveals quasi-reversible reduction (E₁/₂ ≈ -1.8 V vs Fc⁺/Fc), but radical anion (TAB˙⁻) decomposes via solvolysis .
  • In Situ Monitoring : IR spectroscopy tracks borane consumption in hydroboration reactions.
  • Control Experiments : Compare TAB with B(C₆F₅)₃ in identical systems to isolate steric vs electronic contributions .

Table 2 : Catalytic Performance of TAB vs. B(C₆F₅)₃

ReactionTAB ActivityB(C₆F₅)₃ ActivityKey Factor
Alkene HydroborationModerate (40% yield)High (85% yield)Electronic effects
FLP H₂ ActivationActive (steric frustration)InactiveSteric design

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